molecular formula C17H15NO B271380 alpha-Phenylquinoline-2-ethanol

alpha-Phenylquinoline-2-ethanol

Cat. No.: B271380
M. Wt: 249.31 g/mol
InChI Key: PNJFPHVFEWNNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Phenylquinoline-2-ethanol is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-phenyl-2-quinolin-2-ylethanol

InChI

InChI=1S/C17H15NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11,17,19H,12H2

InChI Key

PNJFPHVFEWNNKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The method used is that of SKIDMORE and TIDD[The Quinoline series, Part I, 1641-1645, (1959)]. 5.3 ml of 2-methylquinoline (0.039 mol) and 3.56 ml of benzaldehyde 0.035 mol) are mixed with a little benzoic acid. The mixture is stirred at room temperature and the product is then left to crystallize for several weeks. The solution is filtered through sintered glass and the filter is rinsed with cold ethanol. The crystals remaining on the sintered glass are recrystallized in ethanol and then placed in a heating desiccator. 1.53 g of 2-(2-hydroxy-2-phenylethyl)quinoline are thereby obtained (Yld=24%). The filtrates are combined, the solvent is evaporated off therefrom and the products are then deposited on a silica column. 3.66 g of 2-methylquinoline and 1.9 g of 2-styrylquinoline are then obtained (Yld=18%). 69% of the starting 2-methylquinoline is recovered.
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